

Spectroscopic analysis of 2-Isopropylpyrimidin-4-amine (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2-Isopropylpyrimidin-4-amine

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Spectroscopic Analysis of 2-Isopropylpyrimidin-4-amine: A Technical Guide

Disclaimer: Publicly accessible, experimentally verified spectroscopic data for **2-Isopropylpyrimidin-4-amine** is limited. The data presented in this guide, including NMR chemical shifts, IR frequencies, and mass spectrometry fragmentation, are predicted values based on established principles of spectroscopy and analysis of analogous structures. These predictions are intended to serve as a reference and guide for researchers.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of **2-Isopropylpyrimidin-4-amine**. It is designed for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the identification and characterization of this compound. The guide covers predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **2-Isopropylpyrimidin-4-amine**. These values are calculated based on the chemical structure and are intended to provide a baseline for experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Isopropylpyrimidin-4-amine** (Solvent: CDCl_3 , Reference: TMS at 0.00 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.10	Doublet	1H	H6 (Pyrimidine ring)
~6.50	Doublet	1H	H5 (Pyrimidine ring)
~5.20	Broad Singlet	2H	-NH ₂ (Amine)
~3.15	Septet	1H	-CH- (Isopropyl)
~1.30	Doublet	6H	-CH ₃ (Isopropyl)

Table 2: Predicted ^{13}C NMR Data for **2-Isopropylpyrimidin-4-amine** (Solvent: CDCl_3 , Reference: CDCl_3 at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~168.0	C2 (Pyrimidine ring)
~163.0	C4 (Pyrimidine ring)
~157.0	C6 (Pyrimidine ring)
~105.0	C5 (Pyrimidine ring)
~37.0	-CH- (Isopropyl)
~22.0	-CH ₃ (Isopropyl)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Isopropylpyrimidin-4-amine**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
3450 - 3300	Medium, Sharp (doublet)	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium	C-H Stretch	Aromatic (Pyrimidine)
2970 - 2870	Medium-Strong	C-H Stretch	Aliphatic (Isopropyl)
1650 - 1580	Strong	N-H Bend / C=N Stretch	Amine / Pyrimidine Ring
1580 - 1400	Medium-Strong	C=C Stretch	Aromatic (Pyrimidine)
1385 - 1365	Medium (doublet)	C-H Bend	Isopropyl (gem-dimethyl)
1250 - 1020	Medium	C-N Stretch	Aryl-N / Alkyl-N

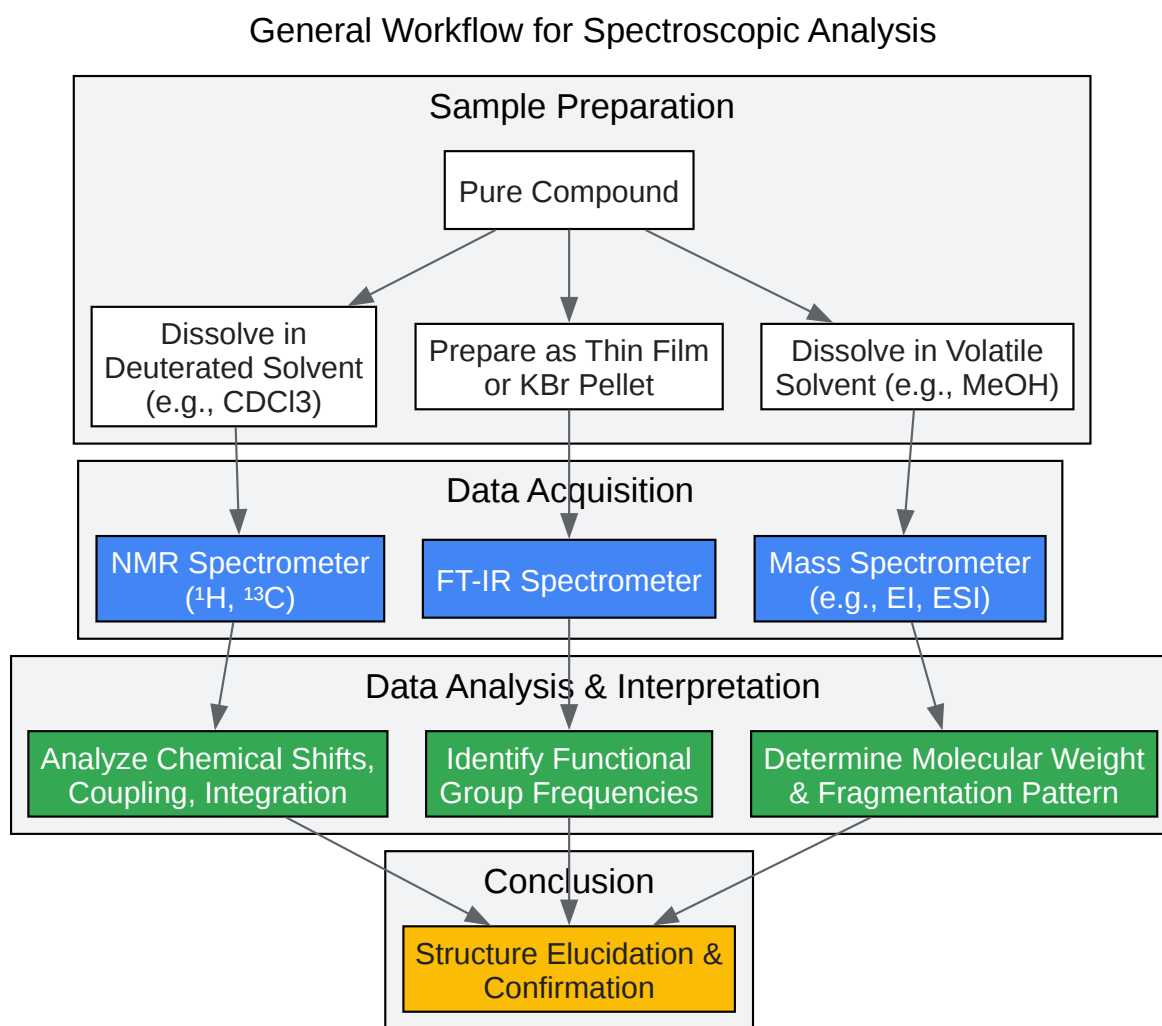
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Isopropylpyrimidin-4-amine** (Ionization Mode: Electron Ionization - EI)

m/z	Predicted Ion	Notes
137	[M] ⁺	Molecular Ion
122	[M - CH ₃] ⁺	Loss of a methyl group
95	[M - C ₃ H ₆] ⁺	Loss of propene (McLafferty rearrangement unlikely, more likely fragmentation of isopropyl)
81	[C ₄ H ₅ N ₂] ⁺	Pyrimidine ring fragment

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-Isopropylpyrimidin-4-amine**.



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Caption: General Workflow for Spectroscopic Analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the carbon-hydrogen framework of the molecule.

a. Sample Preparation:

- Weigh approximately 5-10 mg of **2-Isopropylpyrimidin-4-amine** for ^1H NMR, or 20-50 mg for ^{13}C NMR.[\[1\]](#)
- Transfer the sample into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the NMR tube using a clean pipette.[\[1\]](#)
- Cap the tube and gently agitate or vortex until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
- If required for quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS).[\[1\]](#)

b. Data Acquisition (General Procedure for a Fourier Transform NMR Spectrometer):

- Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution. Modern spectrometers often have automated shimming routines.
- Tune the probe for the desired nucleus (^1H or ^{13}C) to maximize signal-to-noise.

- Set the acquisition parameters for a ^1H experiment, including pulse angle (e.g., $30\text{--}45^\circ$), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).
- Acquire the Free Induction Decay (FID) data. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.
- For ^{13}C NMR, use a proton-decoupled pulse sequence. A greater number of scans (from hundreds to thousands) will be necessary due to the low natural abundance of ^{13}C .

c. Data Processing:

- Apply a Fourier transform to the acquired FID to generate the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift axis by referencing the solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H spectrum to determine the relative ratios of protons.
- Analyze the peak multiplicities (singlet, doublet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.

Fourier-Transform Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

a. Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of **2-Isopropylpyrimidin-4-amine** in a few drops of a volatile solvent like methylene chloride or acetone.[\[2\]](#)
- Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[\[2\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[2\]](#) If the resulting spectrum has peaks that are too intense, the film is too thick and

should be remade with a more dilute solution.[2]

b. Data Acquisition (using an ATR-FTIR Spectrometer):

- If using an Attenuated Total Reflectance (ATR) accessory, place a small, solvent-free sample of the solid directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record a background spectrum of the empty instrument to subtract atmospheric (CO_2 , H_2O) and accessory-related absorptions.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

c. Data Analysis:

- Label the major absorption peaks with their corresponding wavenumbers (cm^{-1}).
- Correlate the observed absorption bands with known frequencies for specific functional groups (e.g., N-H stretches, C-H stretches, C=N bonds) to confirm the structural features of the molecule.[3][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure from fragmentation patterns.

a. Sample Preparation:

- Prepare a dilute solution of the sample (typically 1 mg/mL or less) in a volatile solvent compatible with the ionization method, such as methanol, acetonitrile, or dichloromethane.
- Ensure the sample is fully dissolved and free of particulate matter.

b. Data Acquisition (using Electron Ionization - EI):

- Introduce the sample into the ion source. For volatile compounds, this can be done via a direct insertion probe or a gas chromatograph (GC-MS).[5]
- In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[6] This causes the molecule to lose an electron, forming a positively charged molecular ion (M^+).[6]
- The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged fragments.[6]
- The ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).[5]
- The detector records the abundance of each ion at a specific m/z value.

c. Data Analysis:

- Identify the molecular ion peak (M^+), which corresponds to the molecular weight of the compound.
- Analyze the fragmentation pattern. The difference in mass between the molecular ion and the major fragment ions corresponds to the loss of neutral fragments (e.g., CH_3 , C_3H_7).
- Propose structures for the observed fragment ions to corroborate the overall molecular structure. The most abundant peak in the spectrum is known as the base peak.

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